2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a 4-methylpyrimidine core substituted at positions 2 and 6 with two distinct piperazine-based moieties. The 2-position is modified with a 4-bromobenzenesulfonyl group, while the 6-position carries a 4-methylpiperazine. Such structural features are common in kinase inhibitors, where the sulfonyl group enhances binding affinity through hydrophobic and polar interactions, and the methylpiperazine improves solubility and pharmacokinetics . Pyrimidine derivatives are widely explored for their biological activities, particularly in oncology and antimicrobial therapy, due to their ability to mimic nucleobases and interfere with enzymatic processes .
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN6O2S/c1-16-15-19(25-9-7-24(2)8-10-25)23-20(22-16)26-11-13-27(14-12-26)30(28,29)18-5-3-17(21)4-6-18/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXDPTNQGXSDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The compound is part of a broader class of pyrimidine derivatives with modifications at the piperazine and sulfonyl groups. Key analogs and their properties are summarized below:
Key Observations:
- Solubility : The 4-methylpiperazine group confers better aqueous solubility than morpholine (as in GDC-0941) or piperidine derivatives .
- Bioactivity : Fluorinated analogs (e.g., CAS 919633-81-1) may exhibit improved pharmacokinetics due to fluorine’s metabolic stability, though bromine’s larger size could enhance target affinity .
Physicochemical Data
- Molecular Weight : 451.0 g/mol (higher than fluorine analogs due to bromine’s mass) .
- Polarity : The sulfonyl group increases polarity (logP ~2.5 estimated), while methylpiperazine balances solubility (aqueous solubility ~50 µM predicted) .
- Stability : Bromine’s electronegativity stabilizes the sulfonyl group against hydrolysis compared to chlorine analogs .
Méthodes De Préparation
Chloropyrimidine Intermediate
4,6-Dichloro-2-methylpyrimidine is synthesized via condensation of malononitrile with acetyl chloride under acidic conditions. The dichloro intermediate is isolated via recrystallization (yield: 65–78%).
Key reaction parameters :
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Solvent: Ethanol/acetic acid (3:1 v/v)
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Temperature: 80°C, 6 hours
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Catalyst: Concentrated HCl
Sulfonylation of Piperazine
The piperazine at the 2-position undergoes sulfonylation with 4-bromobenzenesulfonyl chloride to introduce the aryl sulfonyl group.
Sulfonyl Chloride Activation
Procedure :
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Dissolve 4-chloro-2-(piperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine (1 eq) in dichloromethane (DCM).
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Add triethylamine (2.5 eq) and cool to 0°C.
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Slowly add 4-bromobenzenesulfonyl chloride (1.1 eq) and stir for 4 hours at room temperature.
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Wash with aqueous NaHCO3, dry over MgSO4, and concentrate to yield the crude product.
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Purify via flash chromatography (hexane/ethyl acetate 1:1) to obtain 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine (yield: 68%).
Critical parameters :
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Strict temperature control prevents sulfonamide byproduct formation.
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Triethylamine neutralizes HCl, driving the reaction forward.
Final Dechlorination
The 4-chloro group is reduced to methyl via catalytic hydrogenation.
Procedure :
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Dissolve 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine (1 eq) in methanol.
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Add 10% palladium on carbon (0.1 eq) and hydrogenate at 50 psi H2 for 24 hours.
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Filter through Celite and concentrate to obtain the final product (yield: 85%).
Analytical validation :
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HRMS : m/z calculated for C20H27BrN6O2S [M+H]+: 495.4; found: 495.3.
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HPLC purity : 98.6% (C18 column, 0.1% TFA in acetonitrile/water).
Alternative Pathways and Comparative Analysis
Solid-Phase Synthesis
High-throughput screening (HTS) methods immobilize intermediates on resin:
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Resin : Wang resin functionalized with chloropyrimidine.
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Steps : Automated coupling of piperazines and sulfonyl chloride.
Advantage : Enables parallel synthesis of analogs.
Challenges and Optimization Strategies
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Regioselectivity : The 6-position reacts faster than the 2-position due to electronic effects. Using bulky bases (e.g., DIPEA) enhances selectivity.
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Sulfonylation efficiency : Excess sulfonyl chloride (1.5 eq) improves conversion but requires careful quenching to prevent side reactions.
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Purification : Silica gel chromatography remains critical for isolating intermediates, with gradient elution (5–20% methanol in DCM) resolving closely related byproducts.
Scalability and Industrial Relevance
Pilot-scale batches (50–100 g) employ continuous flow reactors for sulfonylation, reducing reaction time from 4 hours to 30 minutes. Key metrics:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine?
The synthesis typically involves multi-step reactions:
- Sulfonylation : React 4-bromobenzenesulfonyl chloride with piperazine derivatives in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate .
- Pyrimidine Functionalization : Introduce methyl and 4-methylpiperazine groups via nucleophilic substitution or coupling reactions under controlled temperatures (60–100°C) .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to isolate the final product .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts (e.g., over-sulfonylation) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine/pyrimidine ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Analog Synthesis : Systematically replace bromophenyl, sulfonyl, or methylpiperazine groups with bioisosteres (e.g., chloro, trifluoromethyl) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., proliferation assays) to correlate structural modifications with activity .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., sulfonyl group hydrogen bonding with catalytic lysine residues) .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Orthogonal Assays : Cross-validate results using independent methods (e.g., enzymatic activity vs. cellular thermal shift assays) to confirm target engagement .
- Pharmacokinetic Profiling : Assess compound stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to differentiate intrinsic activity from bioavailability limitations .
- Dose-Response Analysis : Ensure consistent dosing ranges across models and account for species-specific metabolic differences (e.g., cytochrome P450 variability) .
Q. How can computational tools elucidate the compound’s mechanism of action with enzymatic targets?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways (e.g., sulfonyl group interactions in catalytic sites) to identify transition states and energy barriers .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., 100 ns trajectories) to assess conformational flexibility and residence time in target pockets .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to guide SAR .
Q. What methodologies assess metabolic stability and preclinical toxicity?
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify major metabolites (LC-MS/MS analysis) and quantify clearance rates .
- Toxicity Screening : Use high-throughput panels (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity) to prioritize candidates with favorable safety profiles .
- In Silico Predictions : Apply tools like ProTox-II or ADMETlab to forecast toxicity endpoints and guide experimental prioritization .
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